N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide
説明
特性
IUPAC Name |
N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-26-21-19(16(12-18(27)23-21)17-10-5-11-29-17)20(25-26)24-22(28)15-9-4-7-13-6-2-3-8-14(13)15/h2-11,16H,12H2,1H3,(H,23,27)(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZABUTTRVFQPZIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
類似化合物との比較
Table 1: Structural and Functional Comparison
Key Observations:
Core Structure Differences: The pyrazolo[3,4-b]pyridine core in the target compound is distinct from the pyrrolo[1,2-b]pyridazine in the patent compounds. Pyrazolo-pyridines may offer greater conformational flexibility for target engagement.
Substituent Effects: Furan vs. Trifluoromethyl/Cyano Groups: The furan in the target compound introduces polarity but lacks the electron-withdrawing effects of trifluoromethyl or cyano groups, which are critical for enhancing binding affinity in kinase inhibitors . Naphthamide vs. Morpholine Ethoxy: The 1-naphthamide’s bulky aromatic system may improve target selectivity but reduce solubility compared to the morpholine ethoxy group, which enhances aqueous solubility and membrane permeability .
Hypothetical Pharmacological Profiles: The patent compounds prioritize kinase inhibition via trifluoromethyl and morpholine groups, whereas the target compound’s naphthamide and furan could shift selectivity toward non-kinase targets (e.g., GPCRs or epigenetic enzymes).
Research Implications and Limitations
- Data Gaps : Direct biological data (e.g., IC₅₀ values, toxicity profiles) for the target compound are unavailable, necessitating reliance on structural analogies.
- Synthetic Feasibility : The furan and naphthamide groups may pose challenges in large-scale synthesis compared to the patent compounds’ substituents.
- Optimization Potential: Introducing electron-withdrawing groups (e.g., cyano) or solubility-enhancing moieties (e.g., morpholine) could improve the target compound’s efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
